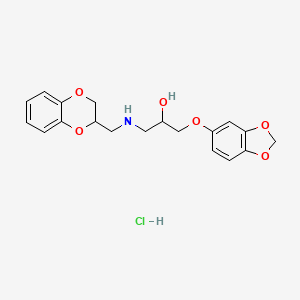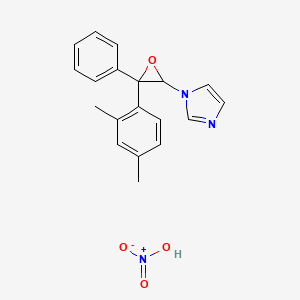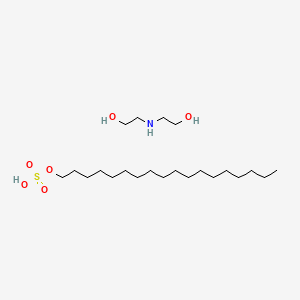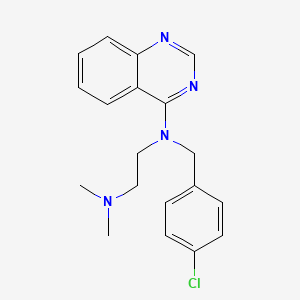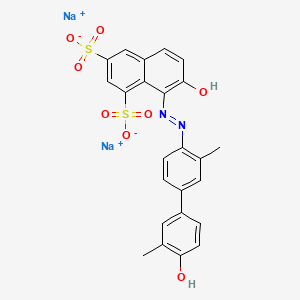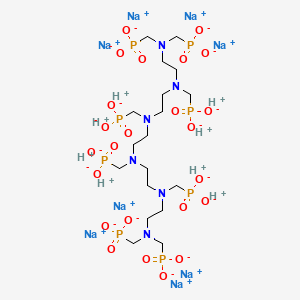
Benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide is a complex organic compound with significant applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide typically involves the reaction of 2-hydroxybenzoic acid with hydrazine derivatives. The process often includes the following steps:
Formation of Hydrazide: 2-hydroxybenzoic acid reacts with hydrazine to form the corresponding hydrazide.
Nitrosation: The hydrazide is then treated with nitrosating agents to introduce the nitroso group.
Chloroethylation: Finally, the compound undergoes chloroethylation to introduce the 2-chloroethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitroso group to an amino group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted derivatives and oxidized products.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, leading to various biological effects. The nitroso group, in particular, plays a crucial role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicyl hydrazide: Another derivative of 2-hydroxybenzoic acid with similar functional groups.
2-((2-Chloroethoxy)carbonyl)benzoic acid: Shares structural similarities but differs in functional groups.
Uniqueness
Benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
147217-63-8 |
|---|---|
Molekularformel |
C10H11ClN4O4 |
Molekulargewicht |
286.67 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[(2-hydroxybenzoyl)amino]-1-nitrosourea |
InChI |
InChI=1S/C10H11ClN4O4/c11-5-6-15(14-19)10(18)13-12-9(17)7-3-1-2-4-8(7)16/h1-4,16H,5-6H2,(H,12,17)(H,13,18) |
InChI-Schlüssel |
KVPYJPWFBHSDCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)N(CCCl)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine;octadecanoic acid](/img/structure/B12764405.png)
